
6-苯氧基吡啶-3-甲酰胺二盐酸盐
描述
6-Phenoxypyridine-3-carboximidamide dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in biochemical and physiological research, and its mechanism of action has been extensively studied.
科学研究应用
苯氧基吡啶的环钯化
环钯化,一个涉及形成钯-碳键的过程,已经使用像 2-苯氧基吡啶这样的苯氧基吡啶进行了研究。此类研究探索了这些化合物与乙酸钯反应形成金属环的反应性,这在有机金属化学中很有趣。这项研究展示了苯氧基吡啶(包括 6-苯氧基吡啶-3-甲酰胺二盐酸盐)与钯形成复杂结构的潜力 (Geest、O'Keefe 和 Steel,1999 年)。
除草剂活性
一些苯氧基吡啶已经被研究其除草剂特性。研究表明,某些衍生物表现出作为有用除草剂的高潜力,突出了探索 6-苯氧基吡啶-3-甲酰胺二盐酸盐衍生物用于农业应用的可能性 (Fujikawa 等人,1970 年)。
对 c-Met 激酶的抑制活性
新型苯氧基吡啶衍生物已被合成并评估其对 c-Met 激酶的体外抑制活性。这项研究表明 6-苯氧基吡啶-3-甲酰胺二盐酸盐衍生物在开发针对 c-Met 激酶的治疗方法中具有潜在用途,这与癌症治疗相关 (Liu 等人,2020 年)。
从氯化物溶液中回收铜
研究采用疏水性 N'-烷基氧基吡啶-甲酰胺从氯化物溶液中萃取铜 (II)。这项研究表明 6-苯氧基吡啶-3-甲酰胺二盐酸盐在金属回收和提纯工艺中的潜在应用 (Wojciechowska 等人,2017 年)。
作用机制
The compound’s pharmacokinetics would likely be influenced by factors such as its solubility, permeability, and stability, which in turn could be affected by the presence of the phenoxypyridine and carboximidamide groups .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in its surroundings .
生化分析
Biochemical Properties
6-Phenoxypyridine-3-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating the biochemical reactions they catalyze .
Cellular Effects
The effects of 6-Phenoxypyridine-3-carboximidamide dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 6-Phenoxypyridine-3-carboximidamide dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenoxypyridine-3-carboximidamide dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 6-Phenoxypyridine-3-carboximidamide dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
6-Phenoxypyridine-3-carboximidamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 6-Phenoxypyridine-3-carboximidamide dihydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of 6-Phenoxypyridine-3-carboximidamide dihydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity. Studies have shown that the compound can localize to various subcellular regions, influencing different cellular processes .
属性
IUPAC Name |
6-phenoxypyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.2ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;;/h1-8H,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBZZNEWZVBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

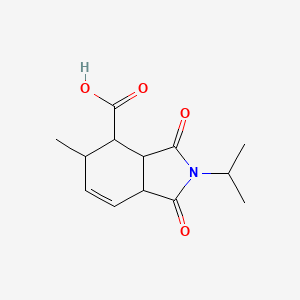
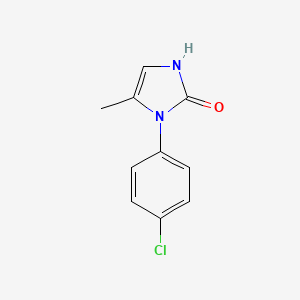
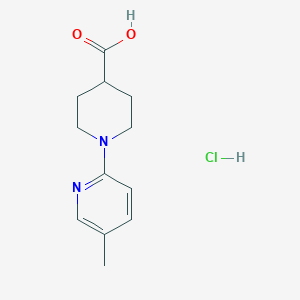
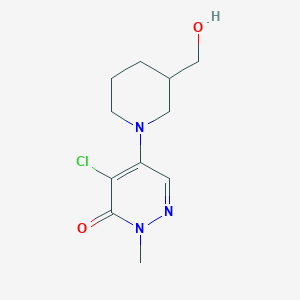


acetic Acid](/img/structure/B1419602.png)


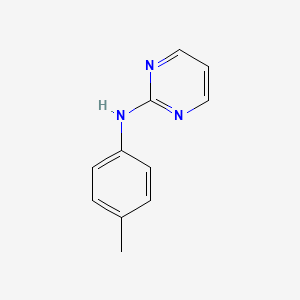

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)